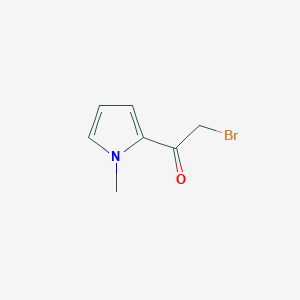

2-Bromo-1-(1-methyl-1H-pyrrol-2-yl)ethanone

Description

Properties

IUPAC Name |

2-bromo-1-(1-methylpyrrol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO/c1-9-4-2-3-6(9)7(10)5-8/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZWFDZMYEJQIIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00496848 | |

| Record name | 2-Bromo-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00496848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65438-97-3 | |

| Record name | 2-Bromo-1-(1-methyl-1H-pyrrol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00496848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Bromination of 1-Methylpyrrole-2-acetone

One common approach involves the bromination of 1-methylpyrrole-2-acetone (or its equivalent ethanone derivative) at the alpha position of the acetyl side chain. This method typically uses elemental bromine or bromine sources under controlled conditions to selectively introduce the bromine atom at the alpha carbon adjacent to the carbonyl group.

- Reaction conditions: Bromine in chloroform or other inert solvents at low temperature to prevent overbromination.

- Mechanism: Electrophilic bromination at the alpha-carbon of the acetyl group.

- Yield: Moderate to high, depending on control of reaction parameters.

This method is straightforward and often preferred for its simplicity and availability of starting materials.

Alkylation of 1-Methylpyrrole with Bromoacetyl Halides

Another approach involves the alkylation of 1-methylpyrrole at the 2-position using bromoacetyl halides under basic conditions.

- Reagents: 1-Methylpyrrole, bromoacetyl bromide or chloride, base such as potassium carbonate.

- Solvent: Polar aprotic solvents like dimethylformamide (DMF).

- Conditions: Room temperature to moderate heating (up to 80°C).

- Mechanism: Nucleophilic substitution where the pyrrole acts as a nucleophile attacking the electrophilic bromoacetyl halide.

This method allows for selective formation of the 2-substituted product and can be adjusted for various substituted pyrroles.

Synthesis via Bromination of 1-(1-methyl-1H-pyrrol-2-yl)ethanone

Starting from 1-(1-methyl-1H-pyrrol-2-yl)ethanone, bromination at the alpha position to the ketone yields the target compound.

- Procedure: Treat the ethanone derivative with bromine or N-bromosuccinimide (NBS) in an appropriate solvent.

- Control: Reaction temperature and stoichiometry are critical to avoid polybromination or pyrrole ring bromination.

- Outcome: Selective alpha-bromination produces 2-bromo-1-(1-methyl-1H-pyrrol-2-yl)ethanone.

This approach is advantageous when the ethanone precursor is readily available.

Literature-Reported Synthesis via Alkylation in DMF with Potassium Carbonate

A detailed study by Karousis et al. (2008) describes the preparation of related pyrrole derivatives via alkylation reactions in DMF with potassium carbonate as the base. Although their work mainly focused on 2-bromo-1-(2-aminophenyl)ethan-1-one derivatives, the methodology is adaptable to 1-methylpyrrole substrates.

- Reaction: 1-Methylpyrrole reacts with bromoacetyl compounds in DMF.

- Base: Potassium carbonate facilitates the nucleophilic substitution.

- Temperature: Room temperature to 80°C.

- Yields: Good to excellent based on substrate and conditions.

This method provides a versatile and mild route for synthesizing bromoacetylated pyrroles.

Summary Table of Preparation Methods

| Method | Starting Material(s) | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Direct bromination of 1-methylpyrrole-2-acetone | 1-Methylpyrrole-2-acetone | Br2 in chloroform, low temp | Simple, direct | Requires careful control to avoid overbromination |

| Alkylation with bromoacetyl halides | 1-Methylpyrrole, bromoacetyl bromide | K2CO3, DMF, r.t. to 80°C | Selective, mild conditions | Availability of bromoacetyl halide |

| Alpha-bromination of ethanone derivative | 1-(1-Methyl-1H-pyrrol-2-yl)ethanone | Br2 or NBS, controlled temp | High selectivity | Requires ethanone precursor |

| Alkylation in DMF with K2CO3 (literature) | Pyrrole derivatives, bromoacetyl compounds | DMF, K2CO3, r.t. to 80°C | Versatile, good yields | Longer reaction times possible |

Research Findings and Notes

- The bromination step is critical and must be carefully controlled to avoid substitution on the pyrrole ring itself, which is sensitive to electrophilic attack.

- The use of polar aprotic solvents like DMF and bases such as potassium carbonate facilitates nucleophilic substitution reactions leading to high yields.

- Reduction methods for related compounds have been explored but are less relevant for this specific bromoacetyl derivative.

- The compound’s molecular weight is 202.05 g/mol, and it has moderate polarity (XLogP3-AA ~1.5), which influences its solubility and handling during synthesis.

- Stock solution preparation protocols emphasize the importance of solvent order and clarity to maintain compound stability for biological assays.

Scientific Research Applications

Organic Synthesis

Role as an Intermediate:

2-Bromo-1-(1-methyl-1H-pyrrol-2-yl)ethanone serves as a versatile intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the pharmaceutical and agrochemical industries for synthesizing bioactive compounds. The compound's structure allows for various functionalization reactions, making it a critical building block in organic synthesis.

Synthetic Pathways:

The compound can undergo multiple synthetic transformations, including:

- Nucleophilic substitutions , where the bromine atom acts as a leaving group.

- Cross-coupling reactions , such as Suzuki or Heck reactions, to form carbon-carbon bonds.

- Reduction reactions , which can lead to the formation of alcohols or other derivatives.

Medicinal Chemistry

Biological Activities:

Research has indicated that this compound exhibits promising biological activities, particularly antimicrobial and anticancer properties. The mechanism of action is believed to involve interactions with nucleophilic sites in biomolecules, where the bromine atom facilitates covalent bonding with proteins or nucleic acids.

Antimicrobial Properties:

Studies have shown that this compound demonstrates significant inhibitory effects against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its potential as an antimicrobial agent .

Anticancer Potential:

Preliminary studies suggest that this compound may inhibit certain cancer cell lines, although further research is required to elucidate its full therapeutic potential and mechanisms of action .

Material Science

Functionalized Materials:

In material science, this compound can be utilized to prepare functionalized materials for electronic and photonic applications. Its unique chemical properties allow it to be incorporated into polymer matrices or used in the synthesis of novel materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(1-methyl-1H-pyrrol-2-yl)ethanone in biological systems involves its interaction with nucleophilic sites in biomolecules. The bromine atom acts as a leaving group, facilitating the formation of covalent bonds with nucleophiles such as amino acids in proteins or nucleotides in DNA. This can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

Key structural variations among bromoethanone derivatives include the nature of the aryl/heteroaryl substituent and additional functional groups. These differences significantly impact physical properties and reactivity:

Key Observations:

- Substituent Effects: Methyl groups reduce melting points by disrupting hydrogen bonding (e.g., 9b vs. 9a) . Bromine substituents increase melting points due to enhanced van der Waals interactions .

- Heterocycle Influence: Pyrrole derivatives (e.g., 9a–9d) exhibit higher thermal stability compared to furan analogs, attributed to nitrogen’s aromatic stabilization .

- Synthetic Yields: Brominated pyrrolopyridines (e.g., 9c) show lower yields (75%) than non-brominated analogs (92%), likely due to steric or electronic challenges during synthesis .

Biological Activity

2-Bromo-1-(1-methyl-1H-pyrrol-2-yl)ethanone is an organic compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This compound, characterized by its bromine atom and a pyrrole moiety, has been investigated for various therapeutic properties, including antimicrobial and anticancer effects.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₈BrNO. The structure consists of a brominated ethanone linked to a 1-methyl-1H-pyrrole ring, which enhances its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with nucleophilic sites in biomolecules. The bromine atom serves as a leaving group, facilitating the formation of covalent bonds with nucleophiles like amino acids in proteins or nucleotides in DNA. This interaction can inhibit enzyme activity or disrupt cellular processes, contributing to its therapeutic effects.

Antimicrobial Activity

Research indicates that this compound exhibits promising antimicrobial properties . It has been evaluated against various bacterial strains, demonstrating significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values reported for this compound suggest it is effective against pathogens such as Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Activity Data

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 16 |

| Escherichia coli | 32 |

Anticancer Properties

In addition to its antimicrobial activity, this compound has been investigated for its anticancer potential . Studies have shown that it may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies on Anticancer Activity

- Study on Hepatocellular Carcinoma : In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability of hepatocellular carcinoma cells, with IC50 values indicating potent activity.

- Mechanistic Insights : The compound was found to induce apoptosis via the mitochondrial pathway, leading to increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.

Structure–Activity Relationship (SAR)

The structural features of this compound are crucial for its biological activity. Modifications to the pyrrole ring or the bromine substituent can significantly alter its potency and selectivity against various biological targets.

Table 2: Structure–Activity Relationship Insights

| Modification | Effect on Activity |

|---|---|

| Bromine substitution | Increased reactivity |

| Methyl group position | Enhanced binding affinity |

| Altered pyrrole structure | Variable biological effects |

Q & A

Q. What are the standard synthetic routes for preparing 2-Bromo-1-(1-methyl-1H-pyrrol-2-yl)ethanone, and how are reaction conditions optimized?

The compound is typically synthesized via bromination of 1-(1-methyl-1H-pyrrol-2-yl)ethanone using bromine in solvents like chloroform or acetic acid. A representative method involves dropwise addition of bromine to the precursor at room temperature, followed by washing with NaHCO₃ and sodium thiosulfate to remove excess bromine. Recrystallization from diethyl ether yields the product with ~85% efficiency . Key optimization parameters include solvent choice (polar aprotic solvents enhance reaction rates), temperature control (to avoid side reactions), and stoichiometric ratios (1:1 molar ratio of precursor to bromine is typical).

Q. How can the purity and identity of this compound be verified post-synthesis?

Purity is assessed via high-performance liquid chromatography (HPLC) or gas chromatography (GC), while identity confirmation relies on spectroscopic techniques:

- NMR : Characteristic peaks for the pyrrole ring (δ 6.5–7.0 ppm for protons) and the brominated ethanone moiety (δ 4.5–5.0 ppm for the CH₂Br group).

- Mass Spectrometry : Molecular ion peak at m/z 231.04 (molecular weight) .

- Melting Point : A sharp melting point near 128°C confirms crystallinity .

Q. What are the recommended storage conditions to ensure compound stability?

Store at < -20°C under inert atmosphere (argon or nitrogen) to prevent degradation via moisture or oxidative pathways. Use amber glass vials to limit light exposure, which may catalyze decomposition .

Q. Which safety protocols are critical when handling this compound?

Use NIOSH/MSHA-approved respirators, chemically resistant gloves (e.g., nitrile), and OSHA-compliant safety goggles. Conduct reactions in a fume hood to mitigate inhalation risks. Contaminated clothing must be decontaminated before reuse .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation, and which software tools are recommended?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural determination. For example, a study using SHELXL refined the structure with an R factor of 0.054, confirming the bromine substitution pattern and dihedral angles between the pyrrole and ethanone groups . Software pipelines include:

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution reactions?

The bromine atom acts as a leaving group, facilitating Sₙ2 reactions with nucleophiles (e.g., amines, thiols). Kinetic studies in polar aprotic solvents (DMSO, DMF) show rate enhancement due to stabilization of the transition state. Competing elimination pathways can occur under basic conditions, requiring careful pH control (pH 7–8 preferred) .

Q. How do structural modifications (e.g., substituents on the pyrrole ring) alter reactivity or biological activity?

Comparative studies with analogs (e.g., 2-Bromo-1-(5-chlorothiophen-2-yl)ethanone) reveal that electron-withdrawing groups on the heterocyclic ring increase electrophilicity at the ethanone carbon, accelerating substitution reactions. Conversely, methyl groups (as in the 1-methyl-pyrrole derivative) enhance steric hindrance, reducing reaction rates but improving metabolic stability in vitro .

Q. What strategies address contradictory data in stability studies under varying environmental conditions?

Contradictions in stability profiles (e.g., decomposition rates in acidic vs. basic media) can be resolved via:

- Accelerated Stability Testing : Using Arrhenius modeling to extrapolate shelf-life under standard conditions.

- DFT Calculations : To identify degradation pathways (e.g., hydrolysis of the ethanone moiety) .

- LC-MS Monitoring : To detect and quantify degradation products over time .

Methodological Recommendations

- For crystallographic refinement, combine SHELXL with PLATON for validation of hydrogen-bonding patterns .

- In kinetic studies, use stopped-flow spectroscopy to capture fast substitution reactions (<1 s) .

- Employ QSAR models to predict biological activity based on substituent effects, leveraging datasets from PubChem .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.